molecular formula C₂₀H₂₅FN₃O₉P B1145066 Sofosbuvir O-Desisopropyl O-Methyl Ester CAS No. 1015255-46-5

Sofosbuvir O-Desisopropyl O-Methyl Ester

カタログ番号: B1145066
CAS番号: 1015255-46-5
分子量: 501.4
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sofosbuvir O-Desisopropyl O-Methyl Ester: is a chemical compound with the molecular formula C20H25FN3O9P and a molecular weight of 501.40 g/mol . It is an impurity of Sofosbuvir, a well-known antiviral medication used to treat Hepatitis C Virus . This compound is significant in the pharmaceutical industry due to its role in the synthesis and development of antiviral agents.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Sofosbuvir O-Desisopropyl O-Methyl Ester involves multiple steps, including the protection and deprotection of functional groups, phosphorylation, and esterification reactions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pH controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes rigorous quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used for quality assessment .

化学反応の分析

Types of Reactions: Sofosbuvir O-Desisopropyl O-Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

科学的研究の応用

Antiviral Activity Against Hepatitis C Virus

Sofosbuvir O-Desisopropyl O-Methyl Ester exhibits significant antiviral activity against HCV. Its mechanism of action involves the inhibition of the NS5B polymerase, an enzyme critical for viral replication. This compound is designed to have a high barrier to resistance, making it effective against various strains of HCV that may have developed resistance to other treatments .

Table 1: Comparison of Antiviral Efficacy

CompoundMechanism of ActionResistance BarrierClinical Use
SofosbuvirNS5B polymerase inhibitorHighFirst-line treatment for HCV
This compoundNS5B polymerase inhibitorHighPotential alternative

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound suggests that it may share similar metabolic pathways with Sofosbuvir. Studies indicate that Sofosbuvir is activated in the liver through hydrolysis and phosphorylation processes, leading to its active metabolite. Understanding the pharmacokinetics of this compound is essential for evaluating its safety and efficacy in clinical settings .

Table 2: Pharmacokinetic Parameters

ParameterValue
Peak Plasma Concentration0.5–2 hours post-dose
Half-Life0.4 hours (Sofosbuvir)
Excretion80% urine, 14% feces

Research Applications and Case Studies

Ongoing research into this compound focuses on its potential applications beyond hepatitis C treatment. Preliminary studies suggest it may be effective against other viral infections, including Zika virus and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) due to its structural similarities with other antiviral agents .

Case Study: Real-World Effectiveness

A large observational study assessed the effectiveness of ledipasvir/sofosbuvir in patients with chronic HCV genotype 1 infection. The study found a sustained virologic response rate of 98.5%, indicating high efficacy even among patients with advanced liver disease or prior treatment failures . While this study did not directly evaluate this compound, it underscores the potential effectiveness of related compounds in real-world settings.

Future Research Directions

Future research may focus on:

  • Combination Therapies: Investigating the efficacy of this compound in combination with other antiviral agents to enhance treatment outcomes.
  • Resistance Studies: Evaluating the compound's effectiveness against resistant strains of HCV.
  • Pharmacogenomics: Understanding how genetic variations in patients affect the metabolism and efficacy of this compound.

生物活性

Sofosbuvir O-Desisopropyl O-Methyl Ester is a derivative of Sofosbuvir, a well-known nucleotide analog used primarily for treating hepatitis C virus (HCV) infections. This article provides a comprehensive overview of the biological activity of this compound, including its antiviral mechanisms, efficacy in clinical studies, and potential implications for future research.

This compound has a molecular formula of C21H27FN3O9P and a molecular weight of approximately 515.4 g/mol. Its structure closely resembles that of Sofosbuvir, which is a potent inhibitor of the HCV NS5B polymerase, an enzyme crucial for viral replication . The mechanism of action involves the incorporation of the nucleotide analog into the viral RNA, leading to chain termination and preventing further viral replication.

Antiviral Activity

Efficacy Against Hepatitis C Virus:
Research indicates that this compound exhibits significant antiviral activity against HCV. It has been shown to maintain a high barrier to resistance, making it effective against various strains of HCV that may have developed resistance to other treatments.

Comparison with Other Compounds:
A comparative analysis of Sofosbuvir and its derivatives highlights their unique features and biological activities:

Compound NameMolecular FormulaUnique Features
SofosbuvirC22H29FN3O9PProdrug form; high bioavailability; used in hepatitis C treatment
This compoundC21H27FN3O9PPotentially improved pharmacokinetics and bioactivity
Sofosbuvir O-DemethylatedC21H27FN3O9PLacks methyl group; altered activity
Sofosbuvir O-DesphenylC16H25FN3O9PDeletion of phenyl group; altered pharmacokinetics

Clinical Studies and Findings

Numerous studies have evaluated the efficacy and safety of Sofosbuvir-containing regimens, including those involving its derivatives. A meta-analysis encompassing multiple clinical trials reported a sustained virologic response (SVR) rate of 88.1% among patients treated with Sofosbuvir-based therapies .

Case Studies:

  • Post-Liver Transplant Patients: A systematic review found that patients receiving Sofosbuvir-based regimens after liver transplantation had an SVR12 rate of 96%, indicating high efficacy even in challenging patient populations .
  • Real-World Efficacy: A study involving Chinese patients with HCV genotypes 3 and 6 showed SVR12 rates ranging from 91.7% to 100% depending on the combination therapy used, demonstrating the versatility and effectiveness of Sofosbuvir-based treatments .

Safety Profile

The safety profile of this compound appears favorable, with most adverse events being mild and manageable. In clinical settings, the incidence of adverse events was reported at approximately 73.7%, with serious adverse events being rare .

Future Research Directions

Given its structural similarity to Sofosbuvir, further research into this compound is warranted. Potential areas for exploration include:

  • Pharmacokinetic Studies: Understanding how this compound interacts with liver enzymes could provide insights into its metabolism and potential drug-drug interactions.
  • Combination Therapies: Investigating its efficacy in combination with other direct-acting antivirals (DAAs) could enhance treatment outcomes for resistant HCV strains.
  • Broader Viral Applications: Exploring its antiviral properties against other viruses beyond HCV may reveal additional therapeutic applications.

特性

CAS番号

1015255-46-5

分子式

C₂₀H₂₅FN₃O₉P

分子量

501.4

同義語

PSI 7672

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。